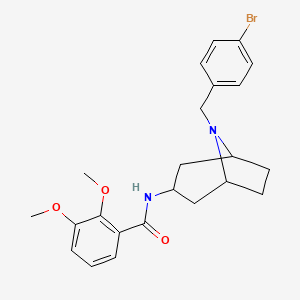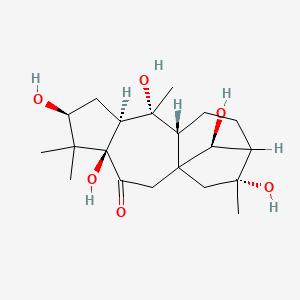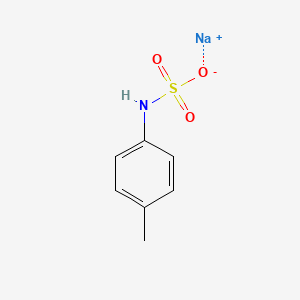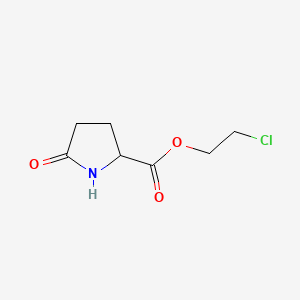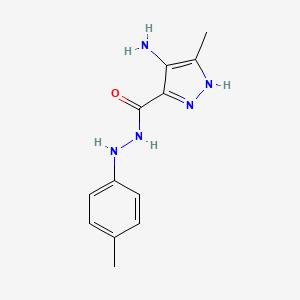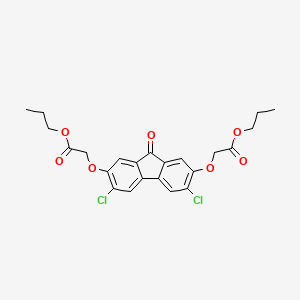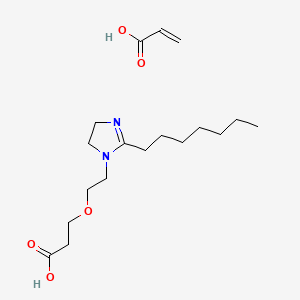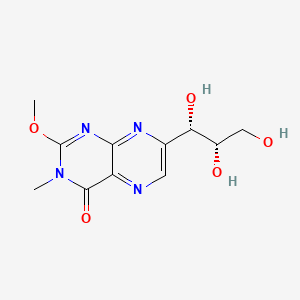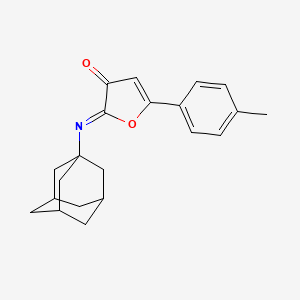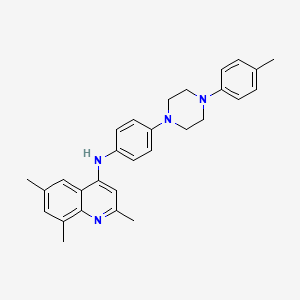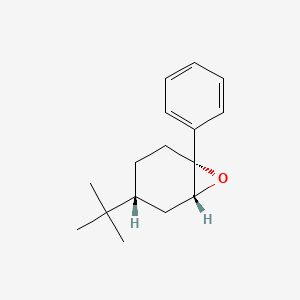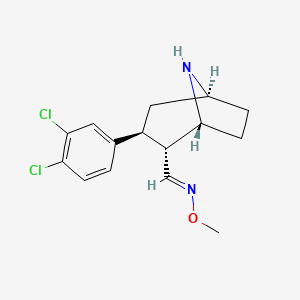
N-Desmethyl brasofensine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl brasofensine is a metabolite of brasofensine, a phenyltropane dopamine reuptake inhibitor. Brasofensine was initially developed for the treatment of Parkinson’s and Alzheimer’s diseases but was discontinued due to stability issues and the occurrence of isomerization . This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl brasofensine typically involves the demethylation of brasofensine. This can be achieved through various chemical reactions, including:
N-Demethylation using Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or peracids can be used to remove the methyl group from the nitrogen atom.
Catalytic Hydrogenation: This method involves the use of a catalyst, such as palladium on carbon, to facilitate the removal of the methyl group under hydrogen gas.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl brasofensine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated metabolites, while reduction could produce deoxygenated derivatives.
Scientific Research Applications
N-Desmethyl brasofensine has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of brasofensine.
Biology: The compound is used in biological studies to understand its effects on cellular processes and neurotransmitter systems.
Medicine: Research focuses on its potential therapeutic effects and pharmacokinetics in the treatment of neurological disorders.
Industry: this compound is used in the pharmaceutical industry for drug development and testing.
Mechanism of Action
N-Desmethyl brasofensine exerts its effects by inhibiting the synaptic dopamine transporter. This inhibition prevents the reuptake of dopamine into presynaptic neurons, thereby increasing the concentration of dopamine in the synaptic cleft. This mechanism is similar to that of brasofensine, which enhances dopaminergic signaling and improves motor function in models of Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Brasofensine: The parent compound, which is also a dopamine reuptake inhibitor.
O-Desmethyl brasofensine: Another metabolite of brasofensine with similar pharmacological properties.
BMS-205912: The Z-isomer of brasofensine, which has different pharmacokinetic properties.
Uniqueness
N-Desmethyl brasofensine is unique due to its specific metabolic pathway and its role as a key intermediate in the metabolism of brasofensine. Its pharmacological profile and stability make it a valuable compound for research, particularly in understanding the metabolism and action of dopamine reuptake inhibitors .
Properties
CAS No. |
200558-52-7 |
|---|---|
Molecular Formula |
C15H18Cl2N2O |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |
InChI |
InChI=1S/C15H18Cl2N2O/c1-20-18-8-12-11(7-10-3-5-15(12)19-10)9-2-4-13(16)14(17)6-9/h2,4,6,8,10-12,15,19H,3,5,7H2,1H3/b18-8+/t10-,11+,12+,15+/m0/s1 |
InChI Key |
DOQGCMWUTVSEPX-WMGZZIQCSA-N |
Isomeric SMILES |
CO/N=C/[C@H]1[C@H]2CC[C@H](N2)C[C@@H]1C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CON=CC1C2CCC(N2)CC1C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



